3-Hydroxypregn-16-en-20-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,14-16,18-19,23H,4-5,7-12H2,1-3H3/t14?,15?,16-,18-,19-,20-,21+/m0/s1 |
InChI Key |
SFXPZLCQRZASKK-BEJJEYDUSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
16-pregnenolone 16-pregnolone 16-pregnolone, (3alpha,5alpha)-isomer 16-pregnolone, (3alpha,5beta)-isomer 3 beta-hydroxy-5 alpha-pregn-16-en-20-one |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways and Metabolic Fates of 3 Hydroxypregn 16 En 20 One and Its Precursors
Mammalian Steroidogenesis Leading to Pregnane (B1235032) Formation
Steroidogenesis is the biological process responsible for synthesizing steroid hormones from cholesterol. nih.gov This cascade of enzymatic reactions occurs primarily in steroidogenic tissues such as the adrenal glands, gonads, and placenta. nih.gov The initial and rate-limiting step in this entire process is the formation of the first C21 steroid, pregnenolone (B344588), from a C27 cholesterol molecule. genome.jpoup.com
Enzymatic Conversion of Cholesterol to Pregnenolone
The conversion of cholesterol to pregnenolone is a critical gateway for the synthesis of all steroid hormones. nih.gov This multi-step process is catalyzed by the cholesterol side-chain cleavage enzyme complex located within the mitochondria. nih.govwikipedia.org
The central enzyme in this complex is Cytochrome P450scc (also known as CYP11A1). oup.comwikipedia.orgnih.gov The transport of cholesterol, the substrate, from the cytoplasm into the inner mitochondrial membrane is a crucial regulatory step, facilitated by proteins like the steroidogenic acute regulatory protein (StAR). nih.gov
Once at the active site of CYP11A1, cholesterol undergoes a three-step oxidation reaction:
First Hydroxylation: Cholesterol is hydroxylated at the C22 position to form 22R-hydroxycholesterol. nih.gov
Second Hydroxylation: A second hydroxylation occurs at the C20 position, yielding 20alpha,22R-dihydroxycholesterol. nih.gov
Side-Chain Cleavage: The final step involves the cleavage of the bond between C20 and C22, which releases pregnenolone and a six-carbon side chain, isocaproic aldehyde. wikipedia.org
This entire sequence requires the transfer of electrons from NADPH via two partner proteins: adrenodoxin (B1173346) reductase and adrenodoxin. wikipedia.org
Table 1: Key Proteins in the Conversion of Cholesterol to Pregnenolone
| Protein | Function | Location |
|---|---|---|
| Steroidogenic Acute Regulatory Protein (StAR) | Transports cholesterol into the mitochondria. | Cytoplasm / Mitochondria |
| Cytochrome P450scc (CYP11A1) | Catalyzes the three-step conversion of cholesterol to pregnenolone. | Inner Mitochondrial Membrane |
| Adrenodoxin Reductase | An electron transfer protein that receives electrons from NADPH. | Inner Mitochondrial Membrane |
| Adrenodoxin | An iron-sulfur protein that transfers electrons to CYP11A1. | Mitochondrial Matrix |
Diversification of Pregnane Intermediates
Pregnenolone stands at a metabolic crossroads, serving as the universal precursor for all classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. genome.jpwikipedia.org Its conversion into a variety of other pregnane intermediates is tissue-specific and depends on the presence of particular enzymes. nih.gov
Two major pathways diverge from pregnenolone:
The Δ⁵ Pathway: In this pathway, pregnenolone is first hydroxylated at the C17 position by the enzyme 17α-hydroxylase, a function of Cytochrome P450 17A1 (CYP17A1), to form 17α-hydroxypregnenolone. nih.gov Subsequent cleavage of the C17-20 bond by the 17,20-lyase activity of the same enzyme produces dehydroepiandrosterone (B1670201) (DHEA), a key androgen precursor. wikipedia.org
The Δ⁴ Pathway: Pregnenolone can be converted to progesterone (B1679170) through the sequential action of two enzymes: 3β-hydroxysteroid dehydrogenase (3β-HSD) and Δ⁵⁻⁴ isomerase. wikipedia.org Progesterone is a crucial hormone in its own right and also serves as the primary substrate for the synthesis of corticosteroids. genome.jp From progesterone, CYP17A1 can produce 17α-hydroxyprogesterone, a direct precursor to cortisol. nih.gov
These initial intermediates undergo further modifications, such as hydroxylations at various positions (e.g., C21, C11, C16), to generate the vast array of functional steroid hormones. genome.jpgenome.jp
Characterization of Enzymes Governing 3-Hydroxypregn-16-en-20-one Metabolism
The metabolism of pregnane derivatives, including the formation and fate of this compound, is governed by several families of enzymes. These enzymes introduce or modify functional groups, altering the biological activity and solubility of the steroid molecule.
Hydroxysteroid Dehydrogenases and Isomerases
Hydroxysteroid dehydrogenases (HSDs) are a large family of oxidoreductases that catalyze the interconversion of hydroxyl and keto groups on the steroid nucleus. mdpi.com They play a critical role in both the biosynthesis and inactivation of steroid hormones. genome.jpmdpi.com
3β-Hydroxysteroid Dehydrogenase/Δ⁵⁻⁴ Isomerase (3β-HSD): This bifunctional enzyme is essential for converting Δ⁵-3β-hydroxysteroids (like pregnenolone) into Δ⁴-3-ketosteroids (like progesterone). wikipedia.org This step is pivotal for the production of all classes of steroid hormones except for DHEA produced via the Δ⁵ pathway. genome.jp
20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzyme primarily metabolizes progesterone into its biologically inactive form, 20α-hydroxyprogesterone. researchgate.net Its activity is crucial in processes like the regulation of pregnancy. researchgate.net
11β-Hydroxysteroid Dehydrogenase (11β-HSD): There are two main isoforms. 11β-HSD2 is particularly important in mineralocorticoid target tissues like the kidney, where it inactivates cortisol to cortisone, thereby preventing illicit activation of the mineralocorticoid receptor. genome.jpoup.comnih.gov
The structure of this compound, with a hydroxyl group at C3 and a ketone at C20, makes it a potential substrate for various HSDs that could modify these functional groups.
Cytochrome P450 Enzymes (e.g., CYP17A1, CYP21A2) in Pregnane Modification
Cytochrome P450 enzymes are a superfamily of monooxygenases that are fundamental to steroidogenesis, catalyzing a wide range of hydroxylation and cleavage reactions. oup.com
CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme, located in the endoplasmic reticulum, exhibits dual catalytic activities that are critical for producing glucocorticoids and sex steroids. genome.jpmdpi.com
17α-hydroxylase activity: It hydroxylates pregnenolone and progesterone at the C17 position. nih.govnih.gov
17,20-lyase activity: It cleaves the C17-20 bond of 17α-hydroxylated precursors to form C19 androgens like DHEA. nih.gov
16-ene synthase activity: Notably, CYP17A1 is also capable of forming 16-ene compounds, such as converting pregnenolone to androstadienol. wikipedia.orgnih.gov This activity is directly relevant to the biosynthesis of this compound, indicating that CYP17A1 is likely involved in creating the characteristic double bond at the C16 position.
CYP21A2 (21-hydroxylase): This enzyme is also located in the endoplasmic reticulum and is essential for the synthesis of both mineralocorticoids and glucocorticoids. nih.gov It hydroxylates progesterone and 17α-hydroxyprogesterone at the C21 position, yielding deoxycorticosterone and 11-deoxycortisol, respectively. nih.gov While highly specific, its action is a key modification step in the main pregnane metabolic pathways. nih.govnih.gov
Table 2: Key Cytochrome P450 Enzymes in Pregnane Modification
| Enzyme | Location | Substrates | Products |
|---|---|---|---|
| CYP17A1 | Endoplasmic Reticulum | Pregnenolone, Progesterone, 17α-hydroxypregnenolone | 17α-hydroxypregnenolone, 17α-hydroxyprogesterone, DHEA, 16-ene steroids |
| CYP21A2 | Endoplasmic Reticulum | Progesterone, 17α-hydroxyprogesterone | Deoxycorticosterone, 11-deoxycortisol |
Conjugating Enzymes (Sulfotransferases, Glucuronidases)
Conjugation is a major metabolic fate for steroids, rendering them more water-soluble, which facilitates their excretion and can also modulate their biological activity. frontiersin.org
Sulfotransferases (SULTs): These cytosolic enzymes catalyze the transfer of a sulfo group from the donor molecule PAPS (3'-phosphoadenosine-5'-phosphosulfate) to a hydroxyl group on the steroid. nih.gov This process, known as sulfation, is critical for regulating hormone levels. nih.gov
SULT2A1 is the primary enzyme responsible for sulfating DHEA and other nonaromatic steroids, including pregnenolone. oup.com
Sulfated steroids like pregnenolone sulfate (B86663) and DHEA sulfate can act as circulating reservoirs that can be de-sulfated in peripheral tissues to release the active steroid. frontiersin.orgfrontiersin.org
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): This family of enzymes, primarily in the liver, catalyzes glucuronidation, the addition of a glucuronic acid moiety to the steroid. cas.cz
This is generally considered an irreversible inactivation and detoxification step, preparing the steroid for elimination in urine or bile. frontiersin.orgcas.cz
Several UGT isoforms, including UGT2B7, UGT2B15, and UGT2B17, are known to metabolize steroids. frontiersin.orgcas.cz
Table 3: Key Conjugating Enzymes in Steroid Metabolism
| Enzyme Family | Function | Cellular Location | Key Isoforms for Steroids |
|---|---|---|---|
| Sulfotransferases (SULTs) | Adds a sulfate group to a hydroxyl moiety. | Cytosol | SULT1E1 (estrogens), SULT2A1 (DHEA, pregnenolone) |
| Glucuronosyltransferases (UGTs) | Adds a glucuronic acid group to a hydroxyl moiety. | Endoplasmic Reticulum | UGT2B7, UGT2B15, UGT2B17 |
In Vitro and In Vivo Approaches to Metabolic Profiling of Pregnanes
The elucidation of the metabolic fate of pregnane steroids, including this compound, relies on a combination of in vitro and in vivo experimental models. These approaches are essential for identifying metabolic pathways, characterizing resulting metabolites, and understanding the biochemical transformations these compounds undergo within a biological system.
In vitro methodologies provide a controlled environment to study specific metabolic reactions. A primary tool for this is the use of subcellular fractions, such as liver microsomes and S9 fractions, which contain high concentrations of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net For instance, incubating a pregnane compound with human or rat liver microsomes in the presence of necessary cofactors like NADPH allows researchers to identify metabolites formed through oxidative processes. researchgate.netmdpi.com Studies on pregnenolone, a key precursor, have utilized in vitro systems like human testicular tissue to demonstrate its conversion to other steroids, highlighting the role of enzymes such as 3β-hydroxysteroid dehydrogenase and 17α-hydroxylase. tandfonline.com Similarly, research using neoplastic human adrenal tissue homogenates has shown the metabolism of pregnenolone sulfate into derivatives like 17α-hydroxypregnenolone sulfate. oup.com These model systems are crucial for pinpointing the primary sites and enzymatic pathways of metabolism.
In vivo studies offer a holistic view by examining the metabolism of a compound within a complete, living organism, typically an animal model such as a rabbit or rat. oup.comconicet.gov.ar This approach accounts for the complex interplay of absorption, distribution, metabolism, and excretion (ADME). Following administration of the compound, biological samples like plasma, urine, and feces are collected and analyzed to identify the full spectrum of metabolites. researchgate.net In vivo studies on progesterone, a related pregnane, have shown it can be metabolized into over 30 different compounds, with significant metabolic activity occurring in the liver and intestines. mdpi.com Such studies are critical for understanding how a compound is processed under physiological conditions and can reveal metabolites that may not be produced in simpler in vitro systems. oup.com For example, in vivo rabbit models have been used to study the uterine metabolism of progesterone, demonstrating its conversion to 5α-pregnane-3,20-dione. oup.com
The identification and quantification of metabolites from both in vitro and in vivo experiments heavily rely on advanced analytical techniques. The combination of liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a particularly powerful method, offering high sensitivity and specificity for detecting and structurally elucidating numerous metabolites in a single analysis. plos.org Other methods like gas chromatography-mass spectrometry (GC-MS) are also employed, though they may require chemical derivatization of the analytes before analysis. plos.org These sophisticated analytical tools are indispensable for creating a comprehensive metabolic profile. nih.gov
Detailed findings from metabolic studies on key pregnane precursors are summarized below, illustrating the common methodologies and types of biotransformations observed.
Table 1: Illustrative Research on the Metabolism of Pregnane Precursors
| Compound | Study Type | Biological System | Key Research Findings | Primary Analytical Method |
|---|---|---|---|---|
| Pregnenolone | In Vitro | Human Testicular Tissue | Demonstrated conversion to progesterone and 17α-hydroxyprogesterone, indicating activity of 3β-hydroxysteroid dehydrogenase and 17α-hydroxylase enzymes. tandfonline.com | Not Specified |
| Pregnenolone | In Vitro | Mouse Uterine Tissue | Metabolized to progesterone, 17α-hydroxyprogesterone, and androstenedione, with the process stimulated by luteinizing hormone (LH). nih.gov | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) nih.gov |
| Progesterone | In Vitro | Human and Rat Liver Homogenates | Showed rapid and extensive metabolism in the presence of NADPH, with progesterone levels dropping to less than 2% within 10 minutes. mdpi.com | Not Specified |
| Progesterone | In Vivo | Rabbit | Demonstrated uterine metabolism of progesterone to 5α-pregnane-3,20-dione (5α-DHP), with further active metabolism of 5α-DHP. oup.com | Not Specified |
| Progesterone | In Vivo | Mouse | Showed that the tumorigenic effects of progesterone could be attributed to its metabolite, 5α-dihydroprogesterone (5αP), and could be blocked by a 5α-reductase inhibitor. conicet.gov.ar | Not Specified |
Strategies for Chemical Synthesis and Directed Derivatization of 3 Hydroxypregn 16 En 20 One
Development of Synthetic Routes to the Pregnane (B1235032) Skeleton with a 16-ene Moiety
The construction of the pregnane skeleton featuring a double bond at the C-16 position (16-ene) is a crucial aspect of synthesizing 3-Hydroxypregn-16-en-20-one and its analogs. Various synthetic strategies have been developed to achieve this, often starting from readily available steroid precursors.
A common approach involves the modification of 17-keto steroids. One such method introduces the C-16 double bond during the addition of the two-carbon side chain at C-17. google.com This process can be designed to produce C-16 unsaturated compounds directly, bypassing the need for a 17α-hydroxy steroid intermediate. google.com
Another strategy begins with hecogenin-derived materials, such as 3β-acetoxy-5α-pregna-9(11),16-diene-20-one. google.com This starting material can undergo a series of reactions, including selective hypobromous acid addition and ring closure, to yield 9β,11β-epoxy-16-ene steroids. google.com These intermediates are valuable for the synthesis of various corticosteroids. The introduction of a methyl group at the 16-position can be achieved through a Grignard reaction with copper-complexed methyl magnesium bromide or iodide. google.com
The total synthesis of pregnene derivatives has also been accomplished from non-steroidal starting materials like epichlorohydrin. nih.gov This complex approach involves a series of stereoselective reactions to build the tetracyclic steroid core and introduce the necessary functional groups. nih.gov Key steps can include metallacycle-mediated annulative cross-coupling, intramolecular Friedel–Crafts cyclization, and a Wagner–Meerwein rearrangement to establish the correct stereochemistry. nih.gov
Furthermore, the introduction of the Δ¹⁶ double bond can be accomplished by heating a suitable precursor in acetic acid to eliminate a C-17 substituent. The resulting double bond can then be hydrogenated if desired for other applications.
A summary of key starting materials and the resulting pregnane intermediates is presented in the table below.
| Starting Material | Key Transformation(s) | Resulting Pregnane Intermediate |
| 17-Keto Steroids | Addition of a two-carbon side chain at C-17 | C-16 unsaturated pregnane |
| Hecogenin-derived 3β-acetoxy-5α-pregna-9(11),16-diene-20-one | Selective hypobromous acid addition, ring closure | 9β,11β-epoxy-16-ene steroid |
| Epichlorohydrin | Multi-step total synthesis | Δ⁸,⁹-pregnene |
| Spirostan Intermediate | Acetolysis, oxidation, elimination | Δ¹⁶-pregnan-20-one |
Regio- and Stereoselective Functionalization of the Steroid Nucleus
The biological activity of pregnane steroids is highly dependent on the presence and stereochemistry of functional groups on the steroid nucleus. Therefore, regio- and stereoselective functionalization is a critical aspect of their synthesis and derivatization.
The hydroxyl group at the C-3 position is a common feature of many biologically active steroids and a key handle for further modifications. The stereochemistry of this group, whether α or β, can significantly impact the molecule's interaction with biological targets.
The reduction of a C-3 ketone is a common method for introducing the C-3 hydroxyl group. For instance, a dissolving metal reduction can be employed to produce a C-3β-hydroxy group. nih.gov The choice of reducing agent and reaction conditions is crucial for controlling the stereoselectivity of this transformation.
The C-3 hydroxyl group can also direct subsequent reactions. For example, a C-3 hydroxy substituent can direct the hydrogenation or epoxidation of nearby double bonds. researchgate.net This directing effect is a powerful tool for achieving high stereochemical control in the synthesis of polyhydroxylated steroids. researchgate.net
The C-3 hydroxyl group can be protected during other synthetic steps and then deprotected as needed. A common protecting group is the tert-butyldiphenylsilyl (TBDPS) ether, which can be removed with reagents like Olah's reagent. nih.gov
Modification of the C-3 hydroxyl group can also be achieved through oxidation. For example, oxidation with chromium trioxide (CrO₃) in an acidic medium can convert the hydroxyl group back to a ketone.
The 16-ene and 20-keto moieties are defining features of this compound and are often targeted for modification to generate analogs with altered biological activities.
The C-16 double bond can be introduced through various elimination reactions. For example, treatment of a suitable precursor with acetic anhydride (B1165640) and sulfuric acid can lead to the cleavage of a C-16/C-17 bond and subsequent formation of the Δ¹⁶ double bond upon heating.
The 20-keto group is a primary site for reduction, typically yielding a pregnan-20-ol, which is a secondary alcohol. The stereochemistry of the resulting alcohol is influenced by the choice of reducing agent and the steric environment around the ketone.
The C-20 ketone can also be a site for the introduction of other functional groups. For instance, the synthesis of 16-spiropyrazolines can be achieved from 16-methylene-13α-estrone derivatives via a 1,3-dipolar cycloaddition reaction. beilstein-journals.org
The combination of the C-16 double bond and the C-20 ketone creates an α,β-unsaturated ketone system, which can undergo various reactions. For example, selective epoxidation of the C14-C15 double bond in the presence of the C16-ene can be achieved using hydrogen peroxide and cesium carbonate. nih.gov
A summary of functionalization reactions for the C-16 and C-20 positions is provided below.
| Position | Reaction | Reagents/Conditions | Product |
| C-16 | Elimination | Acetic anhydride, sulfuric acid, heat | Δ¹⁶-pregnan-20-one |
| C-20 | Reduction | Various reducing agents | Pregnan-20-ol |
| C-16/C-17 | Cycloaddition | Ylide from tolylhydrazonoyl chloride | 16-spiropyrazoline |
| C-14/C-15 | Epoxidation | Hydrogen peroxide, cesium carbonate | 14,15-β-epoxide |
Preparation of Isotopic and Fluorescently Labeled this compound Analogues
Isotopically and fluorescently labeled analogs of this compound are invaluable tools for a variety of research applications, including metabolism studies, receptor binding assays, and bioimaging.
The synthesis of isotopically labeled steroids, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), often involves the use of labeled starting materials or reagents. For example, pregnenolone (B344588) labeled with deuterium at the 17, 21, 21, and 21 positions is commercially available. isotope.com Similarly, pregnenolone labeled with ¹³C at the 20 and 21 positions and deuterium at the 16 position is also available. isotope.com These labeled precursors can then be carried through the synthetic sequence to produce the desired labeled analog of this compound.
Custom synthesis services are also available for producing stable isotopically labeled standards of complex molecules like steroids. alsachim.com These services can design synthetic routes to incorporate isotopes at specific, non-exchangeable positions, which is crucial for applications such as quantitative LC-MS/MS analysis. alsachim.com
The introduction of fluorescent labels can be achieved by attaching a fluorescent moiety to the steroid scaffold. This often involves functionalizing a position on the steroid that is not critical for its biological activity. The choice of fluorophore will depend on the specific application and the desired photophysical properties.
Combinatorial Synthesis and High-Throughput Screening Library Generation
Combinatorial chemistry and high-throughput screening (HTS) are powerful strategies for the discovery of new bioactive molecules. nih.govnih.gov The generation of diverse libraries of this compound analogs is a key step in this process.
Combinatorial synthesis allows for the rapid generation of a large number of compounds by systematically combining a set of building blocks. researchgate.net This can be done using either solid-phase or solution-phase chemistry. researchgate.net For steroid libraries, this might involve varying the substituents at different positions on the steroid nucleus, such as the C-3, C-16, and C-20 positions.
Once a library of compounds has been synthesized, it can be screened for activity against a specific biological target using HTS. news-medical.net HTS assays are typically automated and can test thousands of compounds in a short period of time. news-medical.net For example, a library of pregnane derivatives could be screened for their ability to modulate the activity of the pregnane X receptor (PXR), a nuclear receptor involved in drug metabolism. nih.govnih.govfrontiersin.org
The results of the HTS can then be used to identify "hits," which are compounds that show activity in the assay. These hits can then be further optimized to improve their potency, selectivity, and other properties.
The table below outlines the general workflow for combinatorial synthesis and HTS.
| Step | Description | Key Considerations |
| Library Design | Selection of a core scaffold and a set of diverse building blocks. | Chemical diversity, synthetic feasibility. |
| Combinatorial Synthesis | Parallel or pooled synthesis of the compound library. | Reaction efficiency, purification methods. |
| High-Throughput Screening | Automated screening of the library against a biological target. | Assay development, data analysis. |
| Hit Identification and Validation | Identification of active compounds and confirmation of their activity. | Potency, selectivity. |
| Lead Optimization | Chemical modification of hits to improve their properties. | Structure-activity relationships. |
Investigation of the Biological Roles of 3 Hydroxypregn 16 En 20 One in Preclinical Systems
Contributions to Endogenous Steroidogenesis and Hormonal Milieu
A thorough review of existing scientific literature reveals a significant lack of research into the role of 3-Hydroxypregn-16-en-20-one in the pathways of endogenous steroidogenesis. Steroidogenesis comprises the metabolic pathways for the synthesis of steroids from cholesterol. Key precursor molecules like pregnenolone (B344588) and progesterone (B1679170) are sequentially modified by enzymes to produce a wide array of hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.
Impact on Physiological Systems in Model Organisms
The physiological effects of many steroid hormones and their metabolites have been extensively studied. However, specific investigations into the impact of this compound on various organ systems in model organisms are not found in the available scientific literature.
Reproductive Physiology and Endometrial Regulation
The regulation of reproductive physiology, including the preparation of the endometrium for implantation, is tightly controlled by steroid hormones. Progesterone, for example, is critical for uterine receptivity and the maintenance of pregnancy. Despite the structural similarity of this compound to these key reproductive steroids, there is no published research from preclinical systems that investigates its effects on reproductive processes or endometrial function.
Neurobiological System Homeostasis and Stress Response Pathways
Neurosteroids, such as allopregnanolone (B1667786), play crucial roles in maintaining neurobiological homeostasis and modulating the body's response to stress, primarily through their interaction with neurotransmitter receptors like the GABA-A receptor. nih.gov These actions influence anxiety, mood, and the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov There is currently no available scientific evidence from preclinical studies to suggest that this compound has a similar or differing role in the central nervous system or in the modulation of stress response pathways. Its potential neuroactive properties have not been the subject of published investigation.
Immune System Modulation and Anti-inflammatory Processes
Steroids are well-known modulators of the immune system. Pregnenolone, for instance, has been shown to possess anti-inflammatory properties and can influence immune homeostasis. nih.gov Research into whether this compound exhibits similar immunomodulatory or anti-inflammatory effects has not been reported in preclinical literature. Its interactions with immune cells and inflammatory signaling cascades remain unexplored.
Developmental Trajectories and Ontogenetic Expression Patterns
The expression of specific steroids can vary significantly throughout the developmental stages of an organism (ontogeny), reflecting their changing roles from gestation through adulthood. Currently, there is no available data from preclinical research that describes the expression patterns of this compound during any phase of development.
Advanced Methodologies for the Analytical Characterization and Quantification of 3 Hydroxypregn 16 En 20 One
High-Resolution Separation and Mass Spectrometry Techniques
High-resolution separation techniques coupled with mass spectrometry are paramount for the analysis of 3-Hydroxypregn-16-en-20-one, providing exceptional sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection and quantification of steroids like this compound from biological samples. plos.org This method offers high sensitivity, often in the femtomolar range, and requires minimal sample preparation without the need for derivatization. plos.orgresearchgate.net The use of scheduled multiple reaction monitoring (MRM) algorithms can further enhance sensitivity. plos.orgresearchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides accurate mass measurements, which aids in the confident identification of the compound and its metabolites. mdpi.com The combination of retention time and specific mass-to-charge ratio (m/z) transitions in MS/MS provides a high degree of certainty in analyte identification. thermofisher.com
Table 1: LC-MS/MS Parameters for Steroid Analysis
| Parameter | Value/Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |
| Collision Gas | Typically Argon |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction |
| Chromatography | Reversed-phase C18 column |
This table presents typical parameters used in LC-MS/MS methods for the analysis of steroids, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of steroids. However, due to the low volatility of compounds like this compound, derivatization is typically required to convert them into more volatile and thermally stable forms. sigmaaldrich.cn Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.cn The resulting derivatives produce characteristic fragmentation patterns upon electron impact ionization in the mass spectrometer, allowing for their identification. sigmaaldrich.cn GC-MS offers excellent chromatographic resolution and is a well-established method for the analysis of volatile organic compounds. thermofisher.comscielo.org.mxmdpi.com
Table 2: GC-MS Analysis of Derivatized Steroids
| Step | Description |
|---|---|
| Derivatization | Reaction with a silylating agent to increase volatility. |
| Injection | Introduction of the derivatized sample into the GC system. |
| Separation | Separation of derivatives on a capillary column (e.g., HP-5MS). |
| Ionization | Electron Impact (EI) ionization. |
| Detection | Mass analysis of fragment ions. |
This table outlines the general workflow for the GC-MS analysis of steroids requiring derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. weebly.comslideshare.net One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. slideshare.netnih.gov
For more complex structures, two-dimensional (2D) NMR experiments are employed. nih.govmdpi.com These include:
Correlation Spectroscopy (COSY): Identifies proton-proton couplings. nih.govmdpi.com
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. nih.govmdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space proximity of protons, which is crucial for determining stereochemistry. nih.govmdpi.com
These advanced NMR techniques, often used in combination, allow for the complete assignment of all proton and carbon signals and the definitive determination of the molecule's three-dimensional structure. mdpi.combbhegdecollege.com
X-ray Crystallography and Conformational Analysis of this compound Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the substance. wikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of atoms and the nature of their chemical bonds. wikipedia.org
For derivatives of this compound, X-ray crystallography can provide invaluable information on their conformational analysis, including the stereochemistry and the orientation of various functional groups. researchgate.netnih.gov This detailed structural information is critical for understanding structure-activity relationships. nih.gov Recent advancements in this field allow for the modeling of alternative conformations, providing insights into the molecule's dynamic nature. elifesciences.org
Radioligand Binding and Functional Assays for Receptor Characterization
Radioligand binding assays are fundamental in pharmacology for characterizing the interaction of ligands with their receptors. nih.govlabome.com These assays utilize a radioactively labeled form of a ligand to measure its binding to a specific receptor. labome.com Key parameters determined from these assays include:
Binding Affinity (Kd): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. nih.gov
Receptor Density (Bmax): The total concentration of receptors in a given tissue or cell preparation. nih.gov
Competition binding assays, a variation of this technique, are used to determine the affinity of unlabeled compounds, such as this compound, by measuring their ability to displace a known radioligand from its receptor. nih.govnih.gov Functional assays, on the other hand, measure the physiological response elicited by the binding of a ligand to its receptor, such as the stimulation of cAMP accumulation. nih.gov These assays are crucial for determining whether a compound acts as an agonist or antagonist at a particular receptor.
Table 3: Types of Radioligand Binding Assays
| Assay Type | Purpose | Key Parameters Measured |
|---|---|---|
| Saturation Assay | To determine receptor density and affinity of a radioligand. | Bmax, Kd |
| Competition Assay | To determine the affinity of an unlabeled ligand. | Ki, IC50 |
| Kinetic Assay | To measure the rates of association and dissociation. | kon, koff |
This table summarizes the different types of radioligand binding assays and the information they provide. nih.govlabome.com
Immunoassays and Protein-Based Detection Methods for Biological Samples
Immunoassays are highly sensitive and specific methods used for the quantification of antigens, such as steroids, in biological samples. nih.govnih.gov These assays rely on the specific binding of an antibody to its target antigen. The enzyme-linked immunosorbent assay (ELISA) is a common immunoassay format where the antigen is immobilized on a solid surface and detected using an enzyme-conjugated antibody. nih.gov The enzyme then converts a substrate into a measurable product, allowing for the quantification of the antigen. nih.gov
These methods are valuable for analyzing large numbers of samples and can detect very low concentrations of target molecules. nih.gov While the development of specific antibodies can be time-consuming, immunoassays offer high throughput and are amenable to automation. nih.gov They are widely used in various fields, including diagnostics and pharmaceutical research, for the detection of proteins, hormones, and other biomolecules. nih.govibl-america.comeaglebio.com
Structure Activity Relationship Sar Studies and Rational Design of 3 Hydroxypregn 16 En 20 One Analogues
Systematic Modification of the Steroid Core for Receptor Selectivity
The systematic modification of the steroid nucleus is a key strategy to enhance receptor selectivity and biological activity. Research has shown that even minor alterations to the core structure can significantly impact how these molecules interact with their biological targets. biorxiv.org
One area of focus has been the modification of the A- and D-rings of the steroid. bohrium.com For instance, the introduction of a double bond at the C-16 and C-17 positions has been shown to affect the antiproliferative activities of certain pregnenolone (B344588) derivatives. bohrium.com Furthermore, fusing or substituting the D-ring with N-heterocyclic systems has been explored to create novel compounds with potential anticancer properties. bohrium.com The type of N-heterocyclic ring attached to the D-ring was found to influence the cytotoxic activities of these derivatives. bohrium.com
The A- and B-rings also play a significant role in the binding of these steroidal compounds to enzymes like 17α-hydroxylase/C17,20-lyase. acs.orgnih.gov Analogues based on the pregn-5-en-3β-ol skeleton, which mimics the natural substrate for this enzyme, have demonstrated more potent inhibition compared to those with a pregn-4-en-3-one (B73113) skeleton. acs.orgnih.gov This suggests that the conformation of the A/B ring junction is crucial for optimal interaction with the enzyme's active site.
Additionally, creating conformationally constrained analogues has been another approach. By introducing a cyclopropane (B1198618) ring, for example, researchers have developed cyclosteroids to study the structural requirements for modulation of GABA(A) receptors. ebi.ac.uk These rigid structures help to define the optimal geometry for receptor binding.
Stereochemical Requirements for Biological Potency
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological potency of 3-hydroxypregn-16-en-20-one analogues. The orientation of key functional groups can dramatically influence how a molecule fits into its receptor binding site.
A prime example is the importance of the stereochemistry at the C-3 position. For anesthetic steroids that modulate GABAA receptors, a 3α-hydroxyl group is considered essential for their activity. acs.org This specific orientation allows for a crucial hydrogen bond interaction with the receptor.
Furthermore, the configuration at the C-20 position has been shown to be a significant factor in the inhibitory potency of some pregnene derivatives against human testicular 17α-hydroxylase/C17,20-lyase. acs.orgnih.gov For instance, 20β-ol derivatives were found to be three to five times more potent than their 20α-ol isomers. acs.orgnih.gov This highlights the precise spatial arrangement required for effective enzyme inhibition. The stereochemistry of the C-17 side chain is also crucial, with improvements in the stereoselectivity of acetyl isomers at this position being a key step in the synthesis of some biologically active compounds. researchgate.net
Influence of Substituents at Key Positions (e.g., C-3, C-16, C-17, C-20)
The nature and position of substituents on the steroid skeleton are pivotal in determining the biological activity of this compound analogues.
C-3 Position: Modifications at the C-3 position can significantly impact metabolic stability and oral bioavailability. For instance, the introduction of a 3β-methyl group has been shown to decrease the biological activity of certain azasteroid analogues. acs.org Conversely, in other series of compounds, small lipophilic groups at the 3β-position can maintain potency. acs.org The addition of substituents at the 3β-position of 3α-hydroxy-5α- and 5β-pregnan-20-one has been explored to slow the metabolism of the essential 3α-hydroxyl group, leading to orally active compounds. acs.org
C-16 Position: The introduction of substituents at the C-16 position has been investigated for various therapeutic targets. For example, the presence of a 16-ene (a double bond between C-16 and C-17) combined with a 20-oxime group resulted in the most potent inhibition of the 17α-hydroxylase/C17,20-lyase enzyme complex. acs.orgnih.gov However, other studies have found that introducing moieties at the 16-position of pregnenolone and progesterone (B1679170) to complex with the heme iron of this enzyme resulted in compounds that were less active than the parent compounds. nih.gov In the context of anticancer activity, a double bond at C-16 and C-17 was found to affect the antiproliferative activities of some derivatives. bohrium.com
C-17 Position: The 17β-acetyl group is a common feature in many bioactive steroids. Structure-activity relationship studies have indicated that this group can be replaced by other substituents that are hydrogen bond acceptors. acs.org The presence of a 17β-acetyl group is considered an important part of the pharmacophore for anesthetic steroids. ebi.ac.uk
C-20 Position: Modifications at the C-20 position have a profound effect on the inhibitory activity of pregnene derivatives against 17α-hydroxylase/C17,20-lyase. acs.orgnih.gov Compounds with 20-substituents that have moderate to strong dipole properties, such as an oxime, 20β-ol, or 20β-carboxaldehyde, are potent inhibitors of this enzyme. acs.orgnih.gov In contrast, hydrophobic substituents at this position, like dimethylhydrazones, lead to a loss of inhibitory activity. acs.orgnih.gov The 20-ketone can also be derivatized to oximes or hydrazones to potentially modulate bioavailability. vulcanchem.com
| Position | Substituent | Effect on Activity | Target/Activity | Reference |
|---|---|---|---|---|
| C-3 | 3β-Methyl | Decreased activity | GABAA receptor modulation (azasteroids) | acs.org |
| C-16 | 16-ene with 20-oxime | Potent inhibition | 17α-hydroxylase/C17,20-lyase | acs.orgnih.gov |
| C-17 | Hydrogen bond acceptors (replacing 17β-acetyl) | Maintained activity | Anesthetic activity | acs.org |
| C-20 | Oxime, 20β-ol, 20β-carboxaldehyde | Potent inhibition | 17α-hydroxylase/C17,20-lyase | acs.orgnih.gov |
| C-20 | Dimethylhydrazones (hydrophobic) | Loss of activity | 17α-hydroxylase/C17,20-lyase | acs.orgnih.gov |
Computational Modeling and Docking Studies for Ligand-Receptor Interactions
Computational modeling and molecular docking are powerful tools used to predict and analyze the interactions between a ligand, such as a this compound analogue, and its protein receptor at the molecular level. wikipedia.org These methods are integral to structure-based drug design, allowing researchers to visualize binding modes and estimate binding affinities. wikipedia.org
The process typically involves generating a three-dimensional (3D) model of the ligand and the receptor's binding site. scielo.org.mx Docking programs then simulate the process of the ligand fitting into the receptor, exploring various conformations and orientations to find the most stable complex. wikipedia.org The output provides a set of possible binding poses ranked by a scoring function, which estimates the binding free energy. scielo.org.mx
For steroid analogues, these studies can help to understand the structural basis for their biological activity. For example, molecular docking simulations have been used to investigate the binding of novel pregnenolone derivatives to target proteins, with the computational results often correlating well with experimental observations. researchgate.net Such studies can reveal key interactions, like hydrogen bonds and van der Waals forces, that are crucial for binding. researchgate.net
Furthermore, computational models can be used to rationalize the design of new analogues. By understanding the ligand-receptor interactions of a series of compounds, researchers can make more informed decisions about which modifications are likely to improve binding affinity and selectivity. This approach has been applied in the design of inhibitors for various enzymes and receptors.
Strategies for Enhancing Metabolic Stability and Systemic Exposure in Research Models
A significant challenge in the development of steroid-based therapeutics is their often rapid metabolism, which can limit their efficacy and oral bioavailability. acs.org Consequently, various strategies are employed to enhance their metabolic stability and systemic exposure in research models. acs.orgmdpi.com
One common approach is the introduction of specific chemical groups to block sites of metabolic attack. For example, substitution at the 3β-position of certain neuroactive steroids has been shown to slow the metabolism of the crucial 3α-hydroxyl group, resulting in compounds with improved oral activity. acs.org
Another strategy involves modifying the steroid scaffold to create analogues that are less susceptible to metabolic enzymes. This can include the synthesis of derivatives with altered ring structures or the incorporation of heteroatoms.
To improve solubility, which can in turn enhance systemic exposure, polar groups can be introduced into the steroid molecule. mdpi.com For instance, modifying the C-3 hydroxyl group of certain pregnenolone analogues with L-lysine esters or morpholine (B109124) moieties has been explored to increase their water solubility. mdpi.com
Future Research Perspectives and Emerging Directions for 3 Hydroxypregn 16 En 20 One
Unraveling Novel Biological Functions and Signaling Pathways
While 3-Hydroxypregn-16-en-20-one is recognized as a key intermediate in the synthesis of various steroid hormones and as a pheromone in some species, its potential for direct biological activity is an area of growing interest. Future research will likely focus on identifying novel receptors and signaling pathways through which this and related pregnane (B1235032) derivatives may act.
Neuroactive steroids, such as allopregnanolone (B1667786), a metabolite of progesterone (B1679170), are known to modulate neurotransmitter receptors like the GABA-A receptor. nih.govmdpi.comconicet.gov.ar Research has demonstrated that pregnane derivatives can have significant effects on the central nervous system, including anxiolytic, sedative, and anticonvulsant activities. mdpi.comconicet.gov.ar The structural similarity of this compound to these neuroactive steroids suggests it or its metabolites could have undiscovered neuromodulatory functions. For instance, studies on allopregnanolone show it can mitigate inflammatory responses triggered by Toll-like receptors (TLRs) in the brain. mdpi.com Future investigations could explore whether this compound interacts with similar neuro-immune pathways, such as the CX3CL1/CX3CR1 system, which is involved in microglia and astrocyte reactivity. nih.gov
Furthermore, research into synthetic derivatives of 16-dehydropregnenolone (B108158) has revealed potential antiproliferative activity against cancer cell lines. mdpi.comnih.govbohrium.com For example, certain triazole derivatives of 16-dehydropregnenolone showed cytotoxic effects on the SK-LU-1 human lung cancer cell line. nih.gov This opens the door to investigating the endogenous compound's role, if any, in cell proliferation and cancer biology, and identifying the specific signaling cascades involved.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To dissect the specific mechanisms of this compound, researchers are moving beyond simple cell-line studies to more complex and physiologically relevant models.
Advanced In Vitro Models: The limitations of traditional 2D cell cultures and cancer-derived cell lines (like JEG-3 or BeWo for placental studies) are well-documented. nih.govnih.gov The development of organoid and "organ-on-a-chip" technologies offers a significant leap forward. nih.govbohrium.comtandfonline.com For instance, trophoblast stem cells and organoids can now be used to model the development and function of the human placenta with greater accuracy. nih.govbohrium.com These models could be used to study the synthesis and metabolism of this compound in the fetoplacental unit and its effects on placental function. Similarly, in vitro models of embryogenesis and gametogenesis using mouse embryonic stem cells can provide insights into how exposure to compounds might affect development. cam.ac.uk
In Vivo Models: Animal models remain crucial for understanding the systemic effects of pregnanes. oup.com Mouse models are frequently used to study the in vivo effects of altered steroid metabolism during pregnancy. oup.com Future studies could involve genetically modified animals, such as knockout mice lacking specific steroid-metabolizing enzymes, to pinpoint the precise role of this compound in physiological and pathological processes.
| Model Type | Description | Potential Application for this compound Research | References |
|---|---|---|---|
| Trophoblast Organoids | 3D structures derived from trophoblast stem cells that mimic the early placenta. | Studying its synthesis, metabolism, and function at the maternal-fetal interface. | nih.govnih.govbohrium.com |
| Organ-on-a-Chip | Microfluidic devices that simulate the architecture and function of organs. | Modeling its transport across biological barriers (e.g., placental barrier) and its effect on endothelial cells. | nih.govtandfonline.com |
| In Vitro Gametogenesis | Protocols to derive primordial germ cell-like cells from stem cells. | Assessing potential effects on the developing germline epigenome. | cam.ac.uk |
| Knockout Animal Models | Animals in which a specific gene (e.g., for a steroidogenic enzyme) has been inactivated. | Elucidating its specific physiological roles by observing the phenotype when its synthesis or metabolism is blocked. | oup.com |
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Pregnane Research
Omics technologies provide a holistic view of molecular changes and are powerful tools for generating new hypotheses.
Metabolomics: Steroid metabolomics, which combines mass spectrometry-based analysis with advanced data analysis, can create a comprehensive profile of all steroids in a biological sample. mdpi.comnih.gov This approach is invaluable for understanding the complex pathways of steroid biosynthesis and metabolism. nih.gov By applying metabolomics, researchers can track the conversion of this compound into downstream products in various tissues and conditions, potentially revealing new metabolic pathways or biomarkers for disease. nih.govnih.gov For example, services using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can now simultaneously detect dozens of steroid hormones, offering a detailed snapshot of the steroidome. creative-proteomics.comucdavis.edu
Proteomics: Proteomics allows for the large-scale study of proteins and their functions. nih.gov In the context of pregnane research, proteomics can identify proteins that are differentially expressed in response to this compound. arvojournals.orgarvojournals.org This could lead to the discovery of novel receptor proteins, binding partners, or downstream effector enzymes. For example, proteomics has been used to analyze how oxidative stress alters proteins involved in steroid hormone signaling and transport in retinal pigment epithelial cells, providing a framework for how such studies could be applied to pregnanes. arvojournals.orgarvojournals.orgmdpi.com
Exploration of Inter-species Differences in Metabolism and Action
The biological role of a steroid can vary significantly between species. While this compound and its derivatives are established pheromones in pigs, their function in humans is less clear. Future research must carefully consider and investigate these inter-species differences.
For example, the metabolism of progesterone to its neuroactive metabolite allopregnanolone shows sex-specific differences and is regulated differently depending on the type of stressor in rats. nih.gov Similarly, the regulation of the enzyme 20α-hydroxysteroid dehydrogenase, which inactivates progesterone, differs between species. oup.comjst.go.jp RNA-Seq analysis in chickens has highlighted differences in the expression of genes like CYP11A1, which is critical for converting cholesterol to pregnenolone (B344588), linking it to metabolic efficiency. plos.org Understanding the comparative endocrinology—how the enzymes, receptors, and resulting physiological effects related to this compound differ between, for instance, rodents, pigs, and humans—is essential for translating findings from animal models to human biology. frontiersin.org
Computational Predictive Models for Pregnane Bioactivity
As the volume of data on chemical structures and their biological activities grows, computational models are becoming indispensable for predicting the properties of novel or understudied compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. kg.ac.rsresearchgate.net Such models have been developed for various steroid hormones to predict their binding affinity to receptors like the estrogen receptor or corticosteroid-binding globulin. kg.ac.rsnih.govresearchgate.net By analyzing descriptors such as molecular shape and electronic properties, QSAR can be used to screen virtual libraries of pregnane derivatives, like those of this compound, to prioritize candidates for synthesis and biological testing. kg.ac.rsnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 3-Hydroxypregn-16-en-20-one in academic settings?
- Methodological Answer : Synthesis should follow protocols for steroid derivatives, emphasizing regioselective oxidation at C-16 and hydroxylation at C-2. Characterization requires a combination of NMR (¹H, ¹³C, DEPT), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity. For novel derivatives, elemental analysis and X-ray crystallography are critical to establish purity and stereochemistry . Experimental protocols must detail reaction conditions (solvents, catalysts, temperature) and purification steps (e.g., column chromatography, recrystallization) to ensure reproducibility .
Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to light, heat, acidic/alkaline buffers) followed by HPLC or LC-MS analysis to track decomposition products. Control experiments must include inert atmosphere trials to isolate oxidative degradation pathways. Data should be analyzed using kinetic models (e.g., Arrhenius equation) to predict shelf-life .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) is preferred for sensitivity and specificity. Validation parameters (linearity, LOD, LOQ, precision, accuracy) must adhere to ICH guidelines. For tissue distribution studies, combine extraction methods (solid-phase extraction) with matrix-matched calibration curves to minimize interference .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design flaws. For example, discrepancies in receptor-binding assays may arise from differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (pH, co-factors). Triangulate data using orthogonal methods (e.g., SPR for binding kinetics, in silico docking for mechanistic insights) and meta-analysis to identify confounding variables .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Use a modular synthesis approach to systematically modify functional groups (e.g., C-20 ketone, C-3 hydroxyl). Pair computational chemistry (DFT for electronic properties, MD simulations for receptor interactions) with in vitro assays (e.g., enzyme inhibition, cell viability). Data should be visualized using heatmaps or 3D-QSAR models to highlight pharmacophore elements .
Q. How can researchers resolve conflicting hypotheses about the metabolic pathways of this compound?
- Methodological Answer : Employ isotopic tracer studies (¹⁴C or ³H labeling) to track metabolite formation in hepatocyte models. Combine with CRISPR-engineered enzyme knockouts (e.g., CYP3A4, UGT1A1) to identify rate-limiting steps. Data analysis should integrate pathway enrichment tools (e.g., MetaboAnalyst) and comparative genomics to cross-validate findings across species .
Q. What experimental frameworks are suitable for studying the epigenetic effects of this compound?
- Methodological Answer : Use genome-wide methylation arrays (e.g., Illumina Infinium) and ChIP-seq for histone modification profiling. Include positive controls (e.g., DNMT inhibitors) and normalize data to cell-cycle phase (flow cytometry). For mechanistic depth, apply CRISPR-dCas9 systems to target specific loci and measure downstream gene expression via RNA-seq .
Methodological Tables
| Research Stage | Key Techniques | Validation Criteria |
|---|---|---|
| Synthesis & Characterization | NMR, HRMS, X-ray crystallography | ≥95% purity, spectral match to literature |
| Bioactivity Assays | LC-MS/MS, SPR, in silico docking | IC₅₀/EC₅₀ values with SEM <15% |
| Metabolic Studies | Isotopic labeling, CRISPR knockouts | Pathway consistency (p<0.05 in ANOVA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
